CB1R Binding Affinity: Significantly Greater Than CP55,940 Reference Agonist
In a head-to-head screen of 15 SCRAs using [³H]CP55,940 competition binding at human CB1R, JWH-018 2′-naphthyl-N-(3-methylbutyl) isomer was one of five compounds that displayed significantly greater affinity than the reference full agonist CP55,940, and was among the five compounds able to fully compete 1.0 nM [³H]CP55,940 from CB1R [1]. This contrasts with JWH-018 (1′-naphthyl, pentyl), which served as the structural parent but was not among the compounds highlighted for supra-CP55,940 affinity in this specific assay panel, indicating that the dual 2′-naphthyl / branched-chain modification enhances CB1R binding beyond that of the canonical JWH-018 scaffold [1].
| Evidence Dimension | CB1R binding affinity (competition vs. 1.0 nM [³H]CP55,940) |
|---|---|
| Target Compound Data | Significantly greater affinity than CP55,940; fully competed [³H]CP55,940 from CB1R |
| Comparator Or Baseline | CP55,940 (reference full agonist); JWH-018 (parent compound) not noted for significantly greater affinity than CP55,940 in this panel |
| Quantified Difference | Statistically significant greater affinity than CP55,940 (p < 0.05); qualitative differentiation from JWH-018 parent |
| Conditions | In vitro competition binding; human CB1R; radioligand: 1.0 nM [³H]CP55,940 |
Why This Matters
For receptor pharmacology studies, this compound provides a tool with CB1R affinity exceeding the standard reference agonist, enabling titration experiments and competitive binding studies that are not feasible with lower-affinity JWH-018 analogs.
- [1] Zagzoog A, Brandt AL, Black T, et al. Assessment of select synthetic cannabinoid receptor agonist bias and selectivity between the type 1 and type 2 cannabinoid receptor. Sci Rep. 2021;11(1):10611. doi:10.1038/s41598-021-90167-w. View Source
